Bicyclo[4.1.0]heptan-1-amine hydrochloride
Description
Bicyclo[4.1.0]heptan-1-amine hydrochloride is a bicyclic amine salt characterized by a norbornane-like framework with a fused cyclopropane ring (bicyclo[4.1.0]heptane) and an amine group at the 1-position, protonated as a hydrochloride salt. Its molecular formula is C₇H₁₂ClN, with a molecular weight of 145.63 g/mol (inferred from structural analogs) . The compound is primarily used in research settings as a building block for synthesizing pharmaceuticals and complex organic molecules, leveraging its rigid bicyclic structure to influence stereoelectronic properties in drug design .
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-2-1-3-6(7)5-7;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXPHQNWOXDZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Piperidine Derivatives
The bicyclo[4.1.0]heptane scaffold can be constructed via cyclopropanation of piperidine or its derivatives. A key strategy involves the Simmons-Smith reaction , where a cyclohexene intermediate is treated with diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple to form the cyclopropane ring.
Key Steps:
- Synthesis of Cyclohexene Precursor : Start with a substituted piperidine or cyclohexenone.
- Cyclopropanation : React with CH₂I₂/Zn-Cu in ether or THF.
- Functionalization : Introduce the amine group via reductive amination or azide reduction.
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | CH₂I₂, Zn-Cu, THF, 0°C → RT, 12 h | 78% | |
| Azide Formation | DPPA, DBAD, PPh₃, toluene, −10°C → RT | 64% | |
| Hydrogenation | H₂, Pd/C, EtOAc, RT, 24 h | 98% |
Reference Synthesis (from):
- Azide intermediate 6 was prepared via Mitsunobu reaction using diphenylphosphoryl azide (DPPA).
- Hydrogenation of the azide with Pd/C yielded the primary amine hydrochloride 17 in quantitative yield.
Reductive Amination of Bicyclo[4.1.0]heptan-2-one
This method involves converting a ketone precursor to the corresponding amine via imine formation followed by reduction.
Key Steps:
- Ketone Synthesis : Prepare bicyclo[4.1.0]heptan-2-one via oxidation or ring-expansion reactions.
- Imine Formation : React with ammonium chloride (NH₄Cl) and an aldehyde.
- Reduction : Use NaBH₃CN or LiAlH₄ to reduce the imine to the amine.
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imine Formation | NH₄Cl, benzaldehyde, MeOH, reflux, 6 h | 85% | |
| Reduction | NaBH₃CN, MeOH, 0°C → RT, 2 h | 72% |
- Steric hindrance from the bicyclic system may reduce reaction efficiency.
- Acidic workup is required to isolate the hydrochloride salt.
Nucleophilic Substitution of Halogenated Derivatives
Halogenated bicyclo[4.1.0]heptane derivatives (e.g., chloro or bromo) can undergo nucleophilic substitution with ammonia or amines.
Key Steps:
- Halogenation : Introduce a halogen (Cl, Br) at the 1-position.
- Substitution : React with aqueous ammonia under high pressure/temperature.
Example Protocol (from):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | PCl₅, CH₂Cl₂, 0°C → RT, 4 h | 89% | |
| Ammonolysis | NH₃ (aq), EtOH, 100°C, 48 h | 63% |
- Microwave-assisted reactions reduce reaction time (e.g., 1 h at 150°C).
Stereoselective Synthesis
For enantiomerically pure products, asymmetric hydrogenation or chiral auxiliary-based methods are employed.
Key Steps (from):
- Chiral Catalyst : Use (R,R)-Noyori-I catalyst for asymmetric reduction.
- Diastereoselective Functionalization : Allylic oxidation or hydroboration to control stereochemistry.
Example Protocol:
| Step | Reagents/Conditions | Yield | dr | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | (R,R)-Noyori-I, HCOONH₄, CH₂Cl₂/H₂O | 67% | 6:1 | |
| Hydroboration | 9-BBN, THF, −10°C → RT | 92% | 20:1 |
Note : The diastereomeric ratio (dr) of 20:1 in hydroboration ensures high stereochemical purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclopropanation | High yield, scalable | Requires toxic CH₂I₂ |
| Reductive Amination | Mild conditions | Low yield for sterically hindered substrates |
| Nucleophilic Substitution | Direct amine introduction | Harsh reaction conditions |
| Stereoselective Synthesis | Enantiomerically pure product | Complex catalyst setup |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Bicyclo[4.1.0]heptan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key differences between bicyclo[4.1.0]heptan-1-amine hydrochloride and related bicyclic amines:
Key Observations :
- Ring Strain : Smaller bicyclic systems (e.g., [2.2.1] or [1.1.1]) exhibit higher ring strain, enhancing reactivity in cycloadditions or ring-opening reactions . The [4.1.0] system offers moderate strain, balancing stability and synthetic utility.
- Substituent Effects: Halogenated derivatives (e.g., bromine in ) introduce steric bulk and electronic effects, altering reactivity in nucleophilic substitutions.
Physical Properties and Handling
- Solubility and Stability : Bicyclo[2.2.2]octan-1-amine hydrochloride exhibits a higher boiling point (120–121°C at 200 Torr) compared to smaller analogs, reflecting increased molecular weight and reduced volatility .
- Safety : Most bicyclic amines are designated for research use only, requiring handling in controlled environments with personal protective equipment (PPE) .
Biological Activity
Bicyclo[4.1.0]heptan-1-amine hydrochloride is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which consists of a seven-membered ring fused to a cyclopropane ring. This configuration contributes to its distinctive chemical properties and reactivity.
| Property | Detail |
|---|---|
| Chemical Formula | C₉H₁₈ClN |
| Molecular Weight | 175.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2059941-89-6 |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors within biological systems. The amine group allows for hydrogen bonding and ionic interactions, essential for binding to these targets and modulating their activity.
Key Mechanisms:
- Receptor Binding : The compound can bind to various receptors, influencing signaling pathways.
- Enzyme Interaction : It may act as an inhibitor or modulator of enzyme activities, affecting metabolic processes.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties, potentially inhibiting the growth of pathogens.
- Neurochemical Effects : The compound's interaction with neurotransmitter systems may indicate potential applications in neuropharmacology.
- Therapeutic Potential : Investigations into its use as a precursor for drug development highlight its relevance in creating novel therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of bicyclic compounds related to this compound:
- Antimicrobial Properties :
- Neuropharmacological Research :
-
Synthesis and Pharmacological Characterization :
- A synthesis study highlighted the compound's utility as a building block in organic synthesis, emphasizing its role in developing pharmacologically active derivatives .
Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for Bicyclo[4.1.0]heptan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of bicyclic amines like this compound often involves palladium-catalyzed oxidative cyclization of enynes, as demonstrated in the preparation of structurally similar bicyclo[4.1.0]heptan-5-ones . Key parameters include:
- Catalyst selection : Palladium(II) acetate with oxidants like Cu(OAc)₂·H₂O.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization or column chromatography using silica gel and methanol/chloroform gradients .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?
Purity assessment involves:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm structural integrity and detect residual solvents .
- Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H⁺] at m/z 148.1 for the free base).
Certified reference standards (e.g., USP/EP-grade) are critical for calibration .
Advanced Research Questions
Q. What are the mechanistic insights into the ring-opening reactions of bicyclo[4.1.0]heptane derivatives under acidic or nucleophilic conditions?
The strained bicyclo[4.1.0]heptane system undergoes ring-opening via two pathways:
- Acid-mediated : Protonation at the bridgehead nitrogen triggers C-N bond cleavage, forming linear amines (e.g., 3-cyclopropylpropan-1-amine derivatives) .
- Nucleophilic attack : Strong nucleophiles (e.g., Grignard reagents) target the electrophilic bridgehead carbon, leading to functionalized cyclohexane derivatives. Kinetic studies using DFT calculations suggest transition states with ~25 kcal/mol activation barriers .
Q. How do stereochemical and regiochemical factors influence the biological activity of this compound analogs?
The endo/exo configuration of the bicyclic core affects receptor binding. For example:
- Endo isomers : Exhibit higher affinity for NMDA receptors due to optimal spatial alignment of the amine group with hydrophobic pockets, as seen in memantine derivatives .
- Exo isomers : Often show reduced activity but improved metabolic stability. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for structure-activity relationship (SAR) studies .
Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH and temperature conditions?
Discrepancies in degradation profiles may arise from:
- pH-dependent hydrolysis : The compound is stable at pH 4–6 (t₁/₂ > 12 months) but degrades rapidly at pH < 2 (t₁/₂ ~7 days) via SN1 mechanisms.
- Oxidative pathways : Trace metal impurities accelerate decomposition; chelating agents (e.g., EDTA) mitigate this .
Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products and refine storage protocols (e.g., inert atmosphere, −20°C) .
Methodological Considerations
Q. What strategies are recommended for designing enantioselective syntheses of bicyclo[4.1.0]heptane-based amines?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to favor one enantiomer .
- Crystallization-induced asymmetric transformation : Utilize chiral counterions (e.g., L-tartrate) to bias crystal lattice formation .
Q. How should researchers approach computational modeling of this compound’s reactivity?
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using AMBER or CHARMM force fields.
- DFT calculations : Optimize transition states at the B3LYP/6-31G* level to predict regioselectivity in ring-opening reactions .
- Docking studies : Map electrostatic potentials (MEPs) to predict interactions with biological targets like ion channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
